molecular formula C8H11N3O4S B2662218 2-(((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)thio)acetic acid CAS No. 1006957-05-6

2-(((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)thio)acetic acid

Cat. No.: B2662218
CAS No.: 1006957-05-6
M. Wt: 245.25
InChI Key: JIBZDJWNVMUECW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)thio)acetic acid is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)thio)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl)thio)acetic acid is unique due to its combination of functional groups, which confer specific reactivity and biological activity.

Properties

IUPAC Name

2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4S/c1-5-8(11(14)15)6(2)10(9-5)4-16-3-7(12)13/h3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBZDJWNVMUECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CSCC(=O)O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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